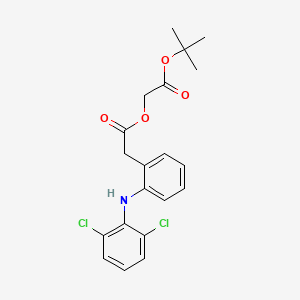

Aceclofenac Tert-Butyl Ester

説明

Aceclofenac Tert-Butyl Ester is a chemical derivative of aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Structurally, it features a tert-butyl ester group, which distinguishes it from other aceclofenac derivatives. The compound is synthesized via esterification reactions, often involving intermediates such as benzyl esters, which are subsequently hydrogenated and purified . Its molecular weight is 410.29 g/mol, as reported in pharmaceutical impurity catalogs .

準備方法

Synthetic Routes and Reaction Conditions: Aceclofenac Tert-Butyl Ester can be synthesized through the reaction of Diclofenac sodium with tert-Butyl bromoacetate in the presence of a catalyst such as iodine . The reaction typically involves:

Reactants: Diclofenac sodium, tert-Butyl bromoacetate

Catalyst: Iodine

Solvent: An appropriate organic solvent

Conditions: The reaction is carried out under controlled temperature and pressure to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To handle bulk quantities of reactants

Continuous monitoring: To maintain reaction conditions

Purification steps: To isolate and purify the final product.

化学反応の分析

Types of Reactions: Aceclofenac Tert-Butyl Ester undergoes various chemical reactions, including:

Hydrolysis: Conversion back to Aceclofenac under acidic or basic conditions.

Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

Substitution: Reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

Hydrolysis: Aceclofenac

Oxidation: Oxidized derivatives of this compound

Substitution: Substituted derivatives depending on the reagents used.

科学的研究の応用

Pharmacological Properties

Aceclofenac Tert-Butyl Ester retains the biological activity characteristic of Aceclofenac, primarily through the inhibition of cyclooxygenase enzymes (COX). This action leads to a reduction in prostaglandin synthesis, which is crucial in mediating inflammation and pain. The compound exhibits:

- Anti-inflammatory effects : Reduces swelling and pain associated with inflammatory conditions.

- Analgesic properties : Provides relief from pain through its action on the central nervous system.

Additionally, studies suggest that the tert-butyl ester modification improves pharmacokinetic properties, enhancing absorption and efficacy in therapeutic applications .

Therapeutic Applications

This compound is primarily utilized in pharmaceutical formulations aimed at treating conditions associated with pain and inflammation, such as:

- Arthritis

- Musculoskeletal disorders

- Topical formulations : Due to its favorable pharmacological profile, ongoing research is investigating its potential use in topical applications for localized pain relief.

The compound's enhanced solubility allows for rapid absorption in oral formulations, making it a valuable candidate for further development in pain management therapies .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound in various contexts:

Bioequivalence Studies

A notable study conducted a bioequivalence analysis between different formulations of Aceclofenac tablets, demonstrating comparable pharmacokinetics among formulations containing this compound. The study monitored plasma concentrations over time, confirming that the ester formulation met bioequivalence criteria set by regulatory bodies .

In Vitro Studies

Research has also focused on the conversion of this compound back to its parent compound through acidolysis using enzymes or acids. These studies are crucial for understanding the bioconversion mechanisms that can enhance drug delivery strategies .

作用機序

Aceclofenac Tert-Butyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By inhibiting COX, this compound reduces the production of these mediators, thereby alleviating inflammation and pain .

類似化合物との比較

Structural and Physicochemical Properties

The tert-butyl ester group in Aceclofenac Tert-Butyl Ester introduces steric bulk and hydrophobicity, which contrasts with smaller ester groups (e.g., methyl or benzyl) or hydroxylated derivatives. Below is a comparative analysis of structurally related compounds:

Key Observations :

- The tert-butyl group in this compound may reduce hydrolysis rates compared to benzyl esters, enhancing metabolic stability .

- Hydroxylated derivatives like 4'-Hydroxy Aceclofenac exhibit higher polarity, which could limit bioavailability .

Pharmacological Activity

Analgesic and Anti-inflammatory Efficacy:

- Benzimidazole Derivatives : Compounds 169, 170, and 171 (disubstituted benzimidazoles) demonstrated 88.81%, 69.40%, and 64.93% writhing inhibition in mice, respectively, comparable to aceclofenac (88.81%) .

- Edema Reduction : Compounds 171, 172, and 173 reduced paw edema by 81.75%, 79.09%, and 86.69%, respectively, mirroring aceclofenac’s efficacy (87.83%) .

However, this remains speculative without direct studies.

Stability and Interactions

FTIR Spectral Analysis:

- Aceclofenac Metal Complexes : Shifts in C=O stretching frequencies (1716–1733 cm⁻¹) were observed when aceclofenac formed complexes with Mn(II) and Co(II), indicating altered electronic environments .

- This compound : Similar shifts in ester C=O bands (1771 cm⁻¹ in free aceclofenac) might occur, affecting solubility or binding affinity .

Formulation Stability:

生物活性

Aceclofenac Tert-Butyl Ester is a derivative of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac, designed to enhance its pharmacological properties. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 310.8 g/mol. The tert-butyl ester modification improves its solubility and bioavailability compared to aceclofenac.

Synthesis Methods:

- Acylation Process: Aceclofenac is acylated with tert-butyl bromoacetate to yield the ester.

- Characterization: The compound is characterized using spectroscopic techniques such as NMR and IR spectroscopy, along with elemental analysis to confirm its structure and purity .

This compound retains the biological activity characteristic of aceclofenac, primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

- COX Inhibition: It inhibits both COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain .

- Anti-inflammatory Effects: Studies indicate that the compound not only reduces prostaglandin synthesis but also modulates cytokine release, including interleukins (IL-1β, IL-6) and tumor necrosis factor (TNF) .

3. Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Cmax (Peak Plasma Concentration) | 1.25 to 3 hours post-ingestion |

| Volume of Distribution | Approximately 25 L |

| Protein Binding | >99% |

The compound is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within a few hours. It primarily circulates as unchanged drug and penetrates synovial fluid effectively .

4. Therapeutic Applications

This compound is primarily utilized in formulations aimed at treating conditions associated with pain and inflammation:

- Indications: It is recommended for conditions such as osteoarthritis, rheumatoid arthritis, low back pain, and other musculoskeletal disorders due to its analgesic and anti-inflammatory properties .

- Formulation Development: Research has explored its potential in sustained-release dosage forms due to its favorable pharmacokinetic properties .

5. Comparative Efficacy

A comparative analysis of this compound with other NSAIDs highlights its unique advantages:

| Compound | Primary Use | Unique Features |

|---|---|---|

| This compound | Pain relief, anti-inflammatory | Improved solubility and bioavailability |

| Diclofenac | Pain relief | Higher gastrointestinal side effects |

| Naproxen | Pain relief | Longer half-life |

| Indomethacin | Anti-inflammatory | Potent but higher toxicity risk |

Research indicates that this compound may have a lower incidence of gastrointestinal side effects compared to traditional NSAIDs like diclofenac .

6. Case Studies

Recent studies have provided insights into the efficacy and safety profiles of this compound:

- In Vitro Studies: Investigations into enzyme-mediated conversion to aceclofenac have shown that this ester can be effectively hydrolyzed under physiological conditions, suggesting a viable prodrug strategy .

- Clinical Trials: Clinical evaluations have confirmed that aceclofenac leads to significant reductions in inflammatory markers in patients with osteoarthritis when compared to placebo controls .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Aceclofenac Tert-Butyl Ester, and how can reaction conditions be optimized for academic-scale production?

this compound is synthesized via a multi-step pathway starting with Diclofenac Sodium. A key step involves reacting Diclofenac Sodium with Benzyl Chloro Acetate to form a benzyl ester intermediate, followed by catalytic hydrogenation to yield crude Aceclofenac. Purification is achieved through charcoal treatment in ethyl acetate . For optimization, employ Response Surface Methodology (RSM) with Central Composite Design (CCD) to systematically vary parameters (e.g., temperature, catalyst concentration, reaction time) and identify optimal conditions. Statistical tools like ANOVA can validate model adequacy .

Q. Which analytical techniques are most suitable for characterizing this compound’s purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment, while Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) provides high-resolution structural confirmation. Complementary techniques include:

- Nuclear Magnetic Resonance (NMR) : For stereochemical analysis of the tert-butyl ester group.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹).

- X-ray Diffraction (XRD) : For crystalline phase identification. All methods should adhere to ICH Q2(R1) guidelines for validation, including specificity, linearity, and precision .

Q. What experimental design principles should guide stability studies of this compound under various storage conditions?

Follow ICH Q1A(R2) guidelines for stress testing:

- Forced Degradation : Expose the compound to thermal (40–80°C), photolytic (UV/visible light), and hydrolytic (acid/alkaline) conditions.

- Long-Term Stability : Store samples at 25°C/60% RH for ≥12 months, with periodic sampling. Use a factorial design to assess interactions between humidity, temperature, and light. Quantify degradation products via HPLC and correlate with kinetic models (e.g., zero- or first-order decay) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, log P) of this compound across studies?

Conduct systematic meta-analyses to identify confounding variables (e.g., solvent systems, measurement techniques). Cross-validate results using orthogonal methods:

- Solubility : Compare shake-flask vs. potentiometric titration.

- log P : Use both octanol-water partitioning and computational tools like Molinspiration or ACD/Percepta. Address inconsistencies by standardizing experimental protocols and reporting detailed metadata (e.g., pH, ionic strength) .

Q. What computational approaches predict the metabolic pathways of this compound in biological systems?

Employ in silico tools such as:

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2C9) to predict hydroxylation sites.

- Quantitative Structure-Activity Relationship (QSAR) Models : Corrogate metabolic stability with descriptors like topological polar surface area (TPSA). Validate predictions using in vitro hepatocyte assays or microsomal stability studies .

Q. How can pharmacokinetic studies address conflicting bioavailability data for Aceclofenac formulations?

Design crossover trials with rigorous controls:

- Population Stratification : Account for genetic polymorphisms (e.g., CYP2C9 variants) affecting drug metabolism.

- Co-Administered Agents : Evaluate drug-drug interactions (e.g., sucralfate’s impact on absorption ). Use non-compartmental analysis (NCA) for AUC and Cₘₐₓ calculations, and apply mixed-effects modeling to address inter-subject variability .

Q. What statistical methods are appropriate for analyzing synthesis optimization data?

For Design of Experiments (DoE), apply:

- Central Composite Design (CCD) : Fit quadratic models to response variables (e.g., yield, purity).

- ANOVA with Tukey’s Post Hoc Test : Identify significant factors (p < 0.05).

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parameter datasets. Software tools like Minitab or JMP facilitate model visualization and optimization .

特性

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2NO4/c1-20(2,3)27-18(25)12-26-17(24)11-13-7-4-5-10-16(13)23-19-14(21)8-6-9-15(19)22/h4-10,23H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQFYYWKRUYDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140519 | |

| Record name | 2-(1,1-Dimethylethoxy)-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139272-68-7 | |

| Record name | 2-(1,1-Dimethylethoxy)-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139272-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Dimethylethoxy)-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。